Bardoxolone
Vue d'ensemble
Description
Le Bardoxolone, également connu sous le nom de méthylthis compound, est un composé triterpénoïde synthétique. Il est connu pour son activation puissante des voies de signalisation sensibles au redox, qui induisent la mort cellulaire programmée (apoptose) dans les cellules cancéreuses en présence de niveaux élevés de stress oxydatif. En revanche, le this compound induit des réponses antioxydantes et anti-inflammatoires protectrices dans les cellules normales . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies rénales chroniques et de certains types de cancer .
Applications De Recherche Scientifique
Le Bardoxolone a un large éventail d'applications en recherche scientifique :
Chimie : Le this compound est utilisé comme composé modèle pour étudier les voies de signalisation sensibles au redox et leur rôle dans les processus cellulaires.
Biologie : En recherche biologique, le this compound est utilisé pour étudier ses effets sur le stress oxydatif et l'inflammation dans différents types de cellules.
Médecine : Le this compound a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies rénales chroniques, des maladies rénales diabétiques et de certains types de cancer.
5. Mécanisme d'action
Le this compound exerce ses effets en activant la voie de signalisation Keap1/Nrf2. Cette voie joue un rôle crucial dans la défense cellulaire contre le stress oxydatif. Le this compound se lie à Keap1, empêchant la dégradation de Nrf2. En conséquence, Nrf2 se transloque vers le noyau, où il active l'expression de gènes antioxydants et cytoprotecteurs. Cela conduit à une résistance cellulaire accrue au stress oxydatif et à l'inflammation .
Mécanisme D'action
Target of Action
Bardoxolone, also known as CDDO, is a synthetic triterpenoid that primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 plays a crucial role in cellular defense against oxidative stress .
Mode of Action
This compound is a potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells under high levels of intrinsic oxidative stress . In contrast, in normal cells, this compound induces protective antioxidant and anti-inflammatory responses . It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways .
Biochemical Pathways
This compound activates the Keap1-Nrf2-ARE pathway , which plays a significant role in defense responses against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant enzymes and mitochondrial chaperones, which can scavenge free radicals and restore misfolded proteins to their normal conformation .
Result of Action
This compound has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies . It also induces apoptosis in cancer cells, potentially protecting the kidneys from cellular senescence . Furthermore, this compound treatment significantly impedes the impact of hyperglycemic insults on mitochondrial membrane potential, ROS production, and mitochondrial oxygen consumption rate (OCR) in cells .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, a phase 3 study was prematurely terminated due to an increased risk for heart failure, which was considered to have been caused by early-onset fluid overload This suggests that the patient’s cardiovascular status can influence the compound’s action and efficacy
Analyse Biochimique
Biochemical Properties
Bardoxolone interacts with various enzymes and proteins. It is a highly potent activator of redox-sensitive signaling pathways . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . In contrast, this compound in normal cells induces protective antioxidant/anti-inflammatory responses . It also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows only a reversible pharmacodynamic effect on eGFR .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. One of the issues surrounding the study of this compound in animal models was that, because of the way that it is metabolized in rats and mice, it is highly toxic when given for long periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a highly potent activator of redox-sensitive signaling pathways . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .
Transport and Distribution
It is known that this compound is a highly potent activator of redox-sensitive signaling pathways .
Subcellular Localization
It is known that this compound is a highly potent activator of redox-sensitive signaling pathways .
Méthodes De Préparation
Le Bardoxolone est synthétisé par une série de réactions chimiques à partir de l'acide oléanolique, un triterpénoïde naturel. La voie de synthèse implique plusieurs étapes, notamment des réactions d'oxydation, d'estérification et de cyclisation. La production industrielle de this compound implique généralement l'optimisation de ces conditions réactionnelles afin d'obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Le Bardoxolone subit différents types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi son activité biologique.
Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes, conduisant à de nouveaux dérivés aux propriétés différentes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés .
Comparaison Avec Des Composés Similaires
Le Bardoxolone est unique parmi les triterpénoïdes en raison de son activation puissante de la voie Nrf2. Les composés similaires comprennent :
RTA 408 : Un autre triterpénoïde synthétique doté d'une large activité anticancéreuse et anti-inflammatoire.
CDDO : Un dérivé de l'acide oléanolique, connu pour ses propriétés anti-inflammatoires et anticancéreuses.
Le this compound se distingue par sa forte puissance et son efficacité dans l'activation de la voie Nrf2, ce qui en fait un candidat prometteur pour des applications thérapeutiques.
Propriétés
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGZJQLMVSIZEI-UQMAOPSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025273 | |
Record name | Bardoxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation. | |
Record name | Bardoxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
218600-44-3 | |
Record name | Bardoxolone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bardoxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 218600-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bardoxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARDOXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.